molecular formula C15H12ClF4NO3S B2559627 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1351642-47-1

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No. B2559627
M. Wt: 397.77
InChI Key: MXXALZLDOTWRBU-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClF4NO3S and its molecular weight is 397.77. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Heterocyclic Synthesis : One study outlines the utility of sulfonamides in synthesizing ring-fluorinated isoquinolines and quinolines through intramolecular substitution reactions. This showcases the role of sulfonamide derivatives in facilitating the synthesis of complex fluorinated heterocycles, which are valuable in medicinal chemistry and material science (Ichikawa et al., 2006).
  • Directed Ortho Metalation : Sulfonamides serve as a powerful Directed Metalation Group (DMG), enabling ortho-metalation of arylsulfonamides. This method has been exploited for the synthesis of various heterocyclic compounds, illustrating the versatility of sulfonamides in synthetic organic chemistry (Familoni, 2002).

Biological and Pharmacological Research

  • Inhibition of Kynurenine 3-Hydroxylase : A study demonstrates the use of benzenesulfonamide derivatives as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests potential therapeutic applications for neurological conditions through modulation of the kynurenine pathway (Röver et al., 1997).
  • COX-2 Inhibition : Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties highlights their role in selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This indicates their relevance in developing anti-inflammatory drugs (Pal et al., 2003).

Fluorination Techniques and Reagents

  • Development of N-F Fluorinating Agents : A comprehensive review on the development of N-F fluorinating agents, including N-fluoro-N-alkylarenesulfonamides, showcases the importance of these compounds in introducing fluorine into organic molecules. Fluorinated compounds have significant applications in pharmaceuticals, agrochemicals, and material science (Umemoto et al., 2021).

Chemical Reactions and Polymorphism

  • Polymorphism in Aromatic Sulfonamides : The effect of fluorine groups on the polymorphism of aromatic sulfonamides has been investigated. Understanding the polymorphic behavior of these compounds is crucial in the pharmaceutical industry for optimizing the bioavailability and stability of drug compounds (Terada et al., 2012).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4NO3S/c16-12-7-11(5-6-13(12)17)25(23,24)21-8-14(22)9-1-3-10(4-2-9)15(18,19)20/h1-7,14,21-22H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXALZLDOTWRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

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